Product packaging for (1S,9R,11S,14S,15S)-15-methyl-9-[9-(4,4,5,5,5-pentafluoropentanesulfinyl)nonyl]tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-2(7),3,5-triene-5,14-diol(Cat. No.:CAS No. 129453-61-8)

(1S,9R,11S,14S,15S)-15-methyl-9-[9-(4,4,5,5,5-pentafluoropentanesulfinyl)nonyl]tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-2(7),3,5-triene-5,14-diol

货号: B1683766
CAS 编号: 129453-61-8
分子量: 606.8 g/mol
InChI 键: VWUXBMIQPBEWFH-LQKBAPIOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Fulvestrant, a selective estrogen receptor degrader (SERD), is an established and investigational agent in oncology research . It competitively binds to the estrogen receptor (ER), completely blocking and initiating the degradation of the receptor protein, thereby suppressing estrogen-dependent signaling and proliferation in ER-positive cells . This dual-action mechanism of receptor blockade and degradation distinguishes it from partial antagonists and underpins its research value in studying hormone-resistant cancer pathways . Fulvestrant is primarily used in research models of hormone receptor (HR)-positive, HER2-negative advanced breast cancer, both as a monotherapy and in combination with CDK4/6 inhibitors like palbociclib and ribociclib . Its application is being explored beyond breast cancer, including in preclinical and early-phase clinical trials for other malignancies such as advanced pancreatic neuroendocrine tumors (pNETs), highlighting its expanding role in cancer research . Researchers utilize Fulvestrant to investigate mechanisms of acquired resistance to endocrine therapies and CDK4/6 inhibitors, a critical area in metastatic breast cancer studies . Furthermore, it serves as a key comparator in developing novel therapeutic agents, such as the oral PROTAC ER degrader vepdegestrant, which has shown improved progression-free survival in ESR1-mutated models compared to Fulvestrant in recent clinical trials . This product is supplied for Research Use Only (RUO) . It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H47F5O3S B1683766 (1S,9R,11S,14S,15S)-15-methyl-9-[9-(4,4,5,5,5-pentafluoropentanesulfinyl)nonyl]tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-2(7),3,5-triene-5,14-diol CAS No. 129453-61-8

3D Structure

Interactive Chemical Structure Model





属性

Key on ui mechanism of action

Fulvestrant competitively and reversibly binds to estrogen receptors present in cancer cells and achieves its anti-estrogen effects through two separate mechanisms. First, fulvestrant binds to the receptors and downregulates them so that estrogen is no longer able to bind to these receptors. Second, fulvestrant degrades the estrogen receptors to which it is bound. Both of these mechanisms inhibit the growth of tamoxifen-resistant as well as estrogen-sensitive human breast cancer cell lines.
Fulvestrant, a 7(alpha)-alkylsulfinyl analog of estradiol, is an estrogen antagonist. Data from animal studies indicate that fulvestrant does not possess estrogen-agonist activity. The drug competitively binds to and downregulates estrogen receptors in human breast cancer cells. Fulvestrant has been shown to inhibit the growth of tamoxifen-resistant as well as estrogen-sensitive human breast cancer (MCF-7) cell lines in vitro and in vivo. Data from studies in animals indicate that the drug also may block the uterotropic action of estradiol. Fulvestrant does not appear to exhibit peripheral steroidal effects in postmenopausal women, as evidenced by an absence of appreciable changes in plasma concentrations of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) after receiving 250 mg of fulvestrant IM monthly.
The efferent ductules express the highest amount of estrogen receptors ESR1 (ERalpha) and ESR2 (ERbeta) within the male reproductive tract. Treatment of rats with the antiestrogen fulvestrant (ICI 182,780) causes inhibition of fluid reabsorption in the efferent ductules, leading to seminiferous tubule atrophy and infertility. To provide a more comprehensive knowledge about the molecular targets for estrogen in the rat efferent ductules, /the authors/ investigated the effects of ICI 182,780 treatment on gene expression using a microarray approach. Treatment with ICI 182,780 increased or reduced at least 2-fold the expression of 263 and 98 genes, respectively. Not surprisingly, several genes that encode ion channels and macromolecule transporters were affected. Interestingly, treatment with ICI 182,780 markedly altered the expression of genes related to extracellular matrix organization. Matrix metalloproteinase 7 (Mmp7), osteopontin (Spp1), and neuronal pentraxin 1 (Nptx1) were among the most altered genes in this category. Upregulation of Mmp7 and Spp1 and downregulation of Nptx1 were validated by Northern blot. Increase in Mmp7 expression was further confirmed by immunohistochemistry and probably accounted for the decrease in collagen content observed in the efferent ductules of ICI 182,780-treated animals. Downregulation of Nptx1 probably contributed to the extracellular matrix changes and decreased amyloid deposition in the efferent ductules of ICI 182,780-treated animals. Identification of new molecular targets for estrogen action may help elucidate the regulatory role of this hormone in the male reproductive tract.
Fulvestrant is a pure antiestrogen that emerged from a systematic medicinal chemistry strategy of modification of long-chain alkyl substitutes in the 7a-position of estradiol. Fulvestrant has no uterotrophic effects on the immature or ovariectomized rat and blocks the agonistic effects of estradiol and tamoxifen in a dose-dependent manner. In in vivo and in vitro breast cancer models, fulvestrant has anticancer activity at least as good as tamoxifen and is superior to tamoxifen in some models. Fulvestrant requires intramuscular administration in a proprietary formulation of castor oil and alcohols. When fulvestrant binds to estrogen receptor monomers it inhibits receptor dimerization, activating function 1 (AF1) and AF2 are rendered inactive, translocation of receptor to the nucleus is reduced, and degradation of the estrogen receptor is accelerated. This results in pure antiestrogenic effects. ...
Estrogen and tamoxifen activate large conductance Ca(2+)-activated K(+) (BK(Ca)) channels in smooth muscle through a non-genomic mechanism that depends on the regulatory beta1 subunit and an extracellular binding site. It is unknown whether a "pure" anti-estrogen such as ICI 182,780 (Faslodex), that has no known estrogenic properties, would have any effect on BK(Ca) channels. Using single channel patch clamp techniques on canine colonic myocytes, the hypothesis that ICI 182,780 would activate BK(Ca) channels was tested. ICI 182,780 increased the open probability of BK(Ca) channels in inside-out patches with an EC(50) of 1 microM. These data suggest that molecules with the ability to bind nuclear estrogen receptors, regardless of oestrogenic or anti-estrogenic nature, activate BK(Ca) channels through this nongenomic, membrane-delimited mechanism. The identity and characteristics of this putative binding site remain unclear;  however, it has pharmacological similarity to estrogen receptors alpha and beta, as ICI 182,780 interacts with it.
For more Mechanism of Action (Complete) data for FULVESTRANT (6 total), please visit the HSDB record page.

CAS 编号

129453-61-8

分子式

C32H47F5O3S

分子量

606.8 g/mol

IUPAC 名称

(7R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29?,30+,41?/m1/s1

InChI 键

VWUXBMIQPBEWFH-LQKBAPIOSA-N

杂质

(7alpha,17beta)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-6-one-3,17-diol (6-keto-fulvestrant);  (7alpha,17beta)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10),6-tetraene-3,17-diol (delta6,7-fulvestrant);  (7alpha,17beta)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfonyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol (fulvestrant sulfone);  (7alpha,17beta)-7-{9-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonylsulfinyl]}-estra-1,3,5(10)-triene-3,17-diol (fulvestrant extended);  (7alpha,17beta)-7,7-nonamethylene-bis(estra-1,3,5(10)-triene-3,17-diol (fulvestrant sterol dimer);  (7alpha,17beta)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol (fulvestrant beta-isomer)

手性 SMILES

C[C@]12CC[C@H]3C([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

规范 SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

外观

white to off-white solid powder

颜色/形态

White powder ... the solution for injection is a clear, colorless to yellow, viscous liquid

其他CAS编号

129453-61-8

物理描述

Solid

Pictograms

Irritant; Health Hazard; Environmental Hazard

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

6.72e-03 g/L

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

7-(9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl)estra-1,3,5(10)-triene-3,17-diol
Faslodex
fulvestrant
ICI 182,780
ICI 182780
ICI-182780
ICI182780
ZM 182780
ZM-182780
ZM182780

蒸汽压力

1.56X10-16 mm Hg at 25 °C (est)

产品来源

United States

Molecular Mechanism of Action of Fulvestrant

Estrogen Receptor Binding Dynamics and Affinity

Fulvestrant interacts with the estrogen receptor through specific binding dynamics and a high affinity, which are central to its therapeutic effect.

Fulvestrant acts as a competitive antagonist of the estrogen receptor, effectively inhibiting the binding of endogenous estrogens, such as estradiol (B170435), to the ER nih.goveuropa.euiomcworld.comeuropa.eumims.comdrugbank.comeuropa.eu. This competitive inhibition prevents estrogens from activating the receptor and initiating downstream signaling events that promote cancer cell growth iomcworld.commims.com.

Fulvestrant demonstrates a high binding affinity for the estrogen receptor, which is comparable to that of estradiol europa.euiomcworld.comeuropa.eueuropa.eu. Specifically, its binding affinity has been characterized as 89% that of estradiol nih.goveuropa.eu. This strong affinity is significantly greater than that of other antiestrogens like tamoxifen (B1202), which exhibits only 2.5% of estradiol's binding affinity nih.goveuropa.eu.

Table 1: Relative Binding Affinity to Estrogen Receptor (ER)

CompoundRelative Binding Affinity (vs. Estradiol)Reference
Estradiol100% nih.goveuropa.eu
Fulvestrant89% nih.goveuropa.eu
Tamoxifen2.5% nih.goveuropa.eu

Competitive Binding with Endogenous Estrogens

Conformational Changes Induced by Fulvestrant-ER Complex Formation

The binding of Fulvestrant to the estrogen receptor induces specific conformational changes that are critical for its antagonistic and degradative properties.

The bulky side chain of Fulvestrant plays a pivotal role in inducing a distinct conformational change within the Ligand Binding Domain (LBD) of the estrogen receptor alpha (ERα) wikipedia.orgnih.gov. This alteration in LBD architecture leads to an increase in the receptor's hydrophobicity wikipedia.orgnih.gov. The resulting unstable conformation of the Fulvestrant-ER complex inhibits normal receptor dimerization, which is essential for ER function, and disrupts its nucleo-cytoplasmic shuttling, thereby blocking its proper nuclear localization nih.govamegroups.orgdovepress.comeuropa.eunih.govnih.gov.

A key aspect of the conformational change induced by Fulvestrant is the disruption and destabilization of helix 12 (H12) within the ERα LBD nih.govelifesciences.org. Unlike estrogen agonists, which promote the proper positioning of H12 to form a coactivator binding surface, or SERMs like tamoxifen, which typically reposition H12 to block coactivator binding, Fulvestrant causes H12 to be in a displaced or "solution" state elifesciences.orgelifesciences.orgrsc.org. This unique disruption of H12 positioning is fundamental to Fulvestrant's ability to prevent the recruitment of coactivator proteins and to initiate the degradation pathway of the ER nih.govelifesciences.orgrsc.org.

Alterations in Ligand Binding Domain (LBD) Architecture

Estrogen Receptor Downregulation and Degradation Pathway

The most distinctive feature of Fulvestrant's mechanism is its capacity to induce the downregulation and subsequent degradation of the estrogen receptor protein. Upon binding, the unstable conformation of the ER-Fulvestrant complex is recognized by the cellular protein degradation machinery nih.govamegroups.orgnih.gov. This leads to the accelerated degradation of the ER protein via the ubiquitin-proteasome pathway nih.govamegroups.orgiomcworld.comdovepress.comeuropa.eunih.govnih.govdrugbank.comnih.govrsc.orgiiarjournals.org. Crucially, this degradation occurs at the protein level and does not involve a reduction in ER mRNA levels, indicating a post-translational mechanism nih.govamegroups.orgdovepress.comnih.gov. The rapid and substantial loss of ER protein levels in breast cancer cells and tumors ultimately results in a profound and complete inhibition of estrogen signaling nih.goveuropa.eu.

Compound Names and PubChem CIDs

Role of the Ubiquitin-Proteasome System in ER Turnover

The ubiquitin-proteasome system (UPS) is central to the mechanism of action of fulvestrant. Upon binding, fulvestrant induces a conformational change in ERα that marks the receptor for degradation by the 26S proteasome. This process involves the covalent attachment of ubiquitin molecules to ERα, a process known as ubiquitination, which then signals the proteasome to break down the protein. exonpublications.comtandfonline.comresearchgate.netrsc.org This degradation leads to a significant reduction in ERα protein levels within breast cancer cells, thereby shutting down estrogen-dependent proliferation and promoting apoptosis. plos.orgexonpublications.comnih.gov

Polyubiquitination of Liganded ERα

Fulvestrant binding to ERα induces its polyubiquitination, where multiple ubiquitin molecules are sequentially added to specific lysine (B10760008) residues on the receptor. exonpublications.comtandfonline.comrsc.orgnih.gov Key lysine residues, such as K302 and K303, have been identified as targets for ubiquitination and subsequent degradation in response to both estradiol (E2) and fulvestrant. exonpublications.comnih.gov The polyubiquitination of ERα serves as a critical signal for its recognition and degradation by the 26S proteasome. tandfonline.comnih.gov This process of degradation induced by fulvestrant is notably faster than that triggered by E2, suggesting distinct underlying mechanisms despite both leading to proteasomal degradation. nih.gov Mobilization of ERα to the nuclear matrix is also necessary for its polyubiquitination. nih.gov

Identification of E3 Ubiquitin Ligases (e.g., FBXO45, VHL)

The ubiquitination process is mediated by a cascade of enzymes, including E1 activating enzymes, E2 conjugating enzymes, and E3 ubiquitin ligases. E3 ligases are crucial as they facilitate the transfer of ubiquitin from the E2 enzyme to the target protein. rsc.org Research, including genome-wide CRISPR screens, has identified specific E3 ubiquitin ligases involved in fulvestrant-mediated ERα degradation. Among these, FBXO45 and VHL have been implicated as E3 ligases for ERα. aacrjournals.orgresearchgate.net The involvement of the NEDD8 pathway, which modifies cullin RING ubiquitin ligases, further suggests that E3 ligases from this superfamily play a role in ERα degradation. nih.govnih.gov

Involvement of Specific Intracellular Proteins in ER Degradation

Beyond the core ubiquitin-proteasome machinery, specific intracellular proteins contribute to the unique degradation pathway induced by fulvestrant.

Cytokeratins (CK8, CK18) and Nuclear Matrix Immobilization

Fulvestrant induces the immobilization of ERα within the nuclear matrix, a process crucial for its degradation. tandfonline.comresearchgate.netnih.govcapes.gov.br This immobilization is mediated by specific interactions between ERα and intermediate filament proteins, primarily cytokeratins 8 (CK8) and 18 (CK18). tandfonline.comnih.govcapes.gov.brtandfonline.comsciencedaily.comnih.gov Studies have shown that the helix 12 (H12) domain of ERα is essential for these interactions. tandfonline.comnih.govcapes.gov.br Furthermore, the degradation of ERα by fulvestrant is significantly impaired or absent in cancer cells lacking CK8 or CK18, highlighting their necessity for fulvestrant-induced receptor turnover. tandfonline.comnih.gov The binding of ERα to the nuclear matrix appears to signal proteases to destroy ERα, leading to a reduction in available estrogen receptors and a weakened connection between estrogen and cancer-related gene activity. sciencedaily.com

CSK c-Src Tyrosine Kinase Activity

The c-Src tyrosine kinase (CSK) plays a critical role in fulvestrant-induced ERα protein degradation and cell death in estrogen-dependent breast cancer cells. plos.orgnih.govresearcher.life Studies using RNA interference (RNAi) knockdown have demonstrated that the absence of CSK suppresses fulvestrant-induced proteasomal degradation of ERα. plos.orgnih.govresearcher.life While c-Src itself can phosphorylate nuclear hormone receptors like ERα and is involved in steroid hormone signaling, the effect of CSK on fulvestrant-induced ERα degradation appears to be independent of c-Src tyrosine kinase activity, suggesting the involvement of other signaling molecules in this process. plos.orgnih.govresearcher.life Estrogen directly drives CSK expression in ERα-positive breast cancer, and endocrine therapies like fulvestrant can decrease CSK protein expression. pnas.org

Sumoylation of Estrogen Receptor Alpha (ERα) in Transcriptional Prevention

In addition to ubiquitination and proteasomal degradation, sumoylation of ERα also contributes significantly to fulvestrant's mechanism of action, particularly in preventing transcriptional activity. elifesciences.orgresearchgate.netbiorxiv.orgnih.govnih.govcihr-irsc.gc.ca Fulvestrant induces the rapid and strong sumoylation of ERα, a post-translational modification involving the covalent attachment of small ubiquitin-like modifier (SUMO) proteins. elifesciences.orgbiorxiv.orgnih.govnih.govcihr-irsc.gc.ca This sumoylation is crucial for the complete transcriptional repression mediated by fulvestrant. elifesciences.orgbiorxiv.org Research indicates that ERα sumoylation, induced by fulvestrant, correlates with shortened kinetics of interaction with DNA, reduced accessibility of estrogen response elements, and more efficient repression of ERα target genes. elifesciences.orgbiorxiv.org This modification can also precede or be linked to ubiquitination, potentially triggering proteasomal degradation by SUMO-targeted E3 ubiquitin ligases. biorxiv.org The induction of ERα sumoylation by fulvestrant involves interaction with SUMO E3 ligases like PIAS1 and PIAS2, leading to inhibition of ERα's binding to chromatin DNA. nih.gov

Cellular and Preclinical Pharmacological Investigations of Fulvestrant

In Vitro Cellular Studies

In vitro investigations have elucidated fulvestrant's direct effects on breast cancer cells, particularly those sensitive to estrogen and those that have developed resistance to other endocrine therapies.

Inhibition of Proliferation in Estrogen-Sensitive Human Breast Cancer Cell Lines (e.g., MCF-7)

Fulvestrant exerts its antiproliferative effects by competitively binding to estrogen receptors within breast cancer cells, inducing a conformational change in the receptor and subsequently reducing estrogen binding. nih.govwikipedia.org This action leads to a reversible inhibition of growth in estrogen-sensitive human breast cancer cell lines, notably MCF-7. nih.govwikipedia.org Studies have demonstrated that fulvestrant effectively inhibits the proliferation of MCF-7 cells, while showing minimal impact on ER-negative cell lines such as MDA-MB-231. fishersci.seciteab.com

The selective potency of fulvestrant is highlighted by its half-maximal inhibitory concentration (IC50) values. For instance, in MCF-7 cells, the IC50 for fulvestrant was reported as 0.8 nM, whereas for MDA-MB-231 cells, it was significantly higher, exceeding 1 µM. fishersci.se This considerable difference underscores fulvestrant's specificity for ER-positive cells. Furthermore, co-treatment with fulvestrant has been shown to attenuate the increased proliferation of MCF-7 cells induced by estrogen-like compounds. wikipedia.org The inhibitory effect on cell proliferation is also associated with a dose-related decrease in the Ki67 labeling index, a widely recognized marker for cellular proliferation. nih.gov

Table 1: Inhibitory Concentration (IC50) of Fulvestrant in Breast Cancer Cell Lines

Cell LineEstrogen Receptor (ER) StatusFulvestrant IC50Citation
MCF-7Positive0.8 nM fishersci.se
MDA-MB-231Negative>1 µM fishersci.se

Efficacy in Tamoxifen-Resistant Breast Cancer Cell Models

A critical aspect of fulvestrant's utility is its demonstrated efficacy in models of tamoxifen-resistant breast cancer. In vitro studies have consistently shown that fulvestrant reversibly inhibits the growth of human breast cancer cell lines that have acquired resistance to tamoxifen (B1202). nih.govwikipedia.org This activity extends to preclinical in vivo settings, where fulvestrant has been observed to inhibit the growth of established tamoxifen-resistant breast tumor xenografts. nih.govwikipedia.org While some evidence suggests potential cross-resistance between fulvestrant and tamoxifen in certain xenograft models, fulvestrant generally remains effective against tamoxifen-resistant cell lines. nih.gov

Interestingly, the exposure of breast cancer cells to fulvestrant and tamoxifen modulates cell migration differently. Fulvestrant did not alter the protective role of 17β-estradiol (E2) regarding cell migration and invasion, whereas tamoxifen was found to stimulate active cell migration. rsc.org

Induction of Cell Cycle Arrest (e.g., S-phase, G1)

Fulvestrant's antiproliferative action is intrinsically linked to its ability to induce cell cycle inhibition. The observed dose-related decrease in the Ki67 labeling index in breast cancer cells treated with fulvestrant indicates a reduction in the proportion of cells actively dividing. nih.gov This effect signifies a general cytostatic impact, leading to a halt or slowdown in cell cycle progression. Research also indicates that the steroidal antiestrogen (B12405530) ICI 182,780 (fulvestrant) induces cytostasis, or cell cycle arrest. wikipedia.org

Modulation of Apoptosis Induction Pathways

Fulvestrant's mechanism of action extends beyond mere growth inhibition to include the modulation of apoptotic pathways. The transcription factor interferon regulatory factor-1 (IRF-1) has been implicated in mediating the proapoptotic effects of fulvestrant (also known as ICI 182,780). wikipedia.org This suggests that IRF-1 plays a key role in the signaling cascades that lead to programmed cell death induced by fulvestrant in breast cancer cells.

Gene Expression Profiling and Regulation of ER-Responsive Genes (e.g., Progesterone (B1679170) Receptor, pS2, Cathepsin D)

A hallmark of fulvestrant's activity as a SERD is its ability to downregulate the estrogen receptor (ER) protein itself in human breast cancer cells. nih.govwikipedia.org This downregulation has profound effects on the expression of various ER-responsive genes. Specifically, fulvestrant treatment is associated with a dose-related decrease in the expression of the progesterone receptor (PgR), which is a well-known estrogen-regulated protein. nih.gov In MCF-7 xenografts, fulvestrant has been shown to partially downregulate the expression of both ERα and PgR. fishersci.seciteab.com When combined with the fluoropyrimidine S-1, fulvestrant almost completely blocked the expression of ERα and PgR. fishersci.seciteab.com

Estrogens are known to directly induce the transcriptional expression of cathepsin-D and pS2 mRNAs in MCF-7 human breast cancer cells. fishersci.dk Given fulvestrant's role as an ER antagonist and degrader, it effectively counteracts this estrogen-mediated induction. Both pS2 and Cathepsin D are recognized as being associated with estrogen receptor positivity, with pS2 serving as a valuable marker for response to hormone therapy. dermatologytimes.com

Preclinical Animal Model Studies

Preclinical studies utilizing animal models have been instrumental in validating the in vitro findings and assessing fulvestrant's efficacy and mechanisms in a more complex physiological context.

In in vivo tumor studies, fulvestrant demonstrated the ability to delay the establishment of tumors derived from xenografts of human breast cancer MCF-7 cells in nude mice. nih.govwikipedia.org Furthermore, it effectively inhibited the growth of established MCF-7 xenografts and, importantly, tamoxifen-resistant breast tumor xenografts. nih.govwikipedia.org Consistent with in vitro observations, fulvestrant inhibited the growth of MCF-7 xenografts but not MDA-MB-231 xenografts in mice, reinforcing its ER-dependent mechanism of action. fishersci.seciteab.com

Combination therapies have also shown promise in preclinical models. The combination of S-1 (a fluoropyrimidine) and fulvestrant significantly enhanced antitumor activity in vivo compared to either monotherapy. fishersci.seciteab.com This synergistic effect was accompanied by a more pronounced downregulation of ERα and PgR expression in MCF-7 xenografts when the two agents were combined, leading to an almost complete blockade of their expression. fishersci.seciteab.com

Innovative delivery methods have also been explored in preclinical settings. For instance, a fulvestrant-eluting implant placed adjacent to mammary tissue in a 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced rat breast cancer model successfully delayed breast cancer development while maintaining minimal systemic exposure. mims.com Moreover, intraductal administration of fulvestrant proved to be either significantly more effective or equivalent in action to intramuscular fulvestrant in two preclinical breast cancer models, including the DMBA-induced and N-methyl-N-nitrosourea-induced mammary tumors in rats. mims.com

Pharmacokinetic and pharmacodynamic analyses in preclinical models have also provided insights into the relationship between fulvestrant exposure and its therapeutic effects. Studies using three xenograft models of endocrine therapy-resistant breast cancer revealed that a clinically relevant dose of 25 mg/kg of fulvestrant exhibited antitumor efficacy comparable to a historically higher dose of 200 mg/kg. guidetopharmacology.org Notably, at the lower, clinically relevant dose, robust ER downregulation was not consistently observed, suggesting that antagonist efficacy, rather than extensive ER degradation, may be the primary driver of clinical response. guidetopharmacology.org

Table 2: Summary of Fulvestrant Efficacy in Preclinical Animal Models

Model TypeCell Line/Induction MethodKey FindingCitation
Xenograft (Nude Mice)MCF-7Delayed establishment and inhibited growth of established tumors. nih.govwikipedia.org
Xenograft (Nude Mice)Tamoxifen-resistant breast tumor xenograftsInhibited growth. nih.govwikipedia.org
Xenograft (Mice)MCF-7 vs. MDA-MB-231Inhibited growth of MCF-7 xenografts but not MDA-MB-231 xenografts, confirming ER-dependency. fishersci.seciteab.com
Xenograft (Mice)MCF-7 (Combination with S-1)Significantly enhanced antitumor activity and almost completely blocked ERα and PgR expression compared to monotherapy. fishersci.seciteab.com
DMBA-induced Rat Breast Cancer ModelDMBA-induced mammary tissueFulvestrant-eluting implant delayed breast cancer with minimal systemic exposure. Intraductal delivery was effective. mims.com
N-methyl-N-nitrosourea-induced Rat Mammary TumorsN-methyl-N-nitrosourea-induced mammary tumorsIntraductal fulvestrant was significantly more effective or equivalent to intramuscular fulvestrant. mims.com
Xenograft (Endocrine Therapy-Resistant)Various endocrine therapy-resistant breast cancer modelsClinically relevant dose (25 mg/kg) showed comparable antitumor efficacy to higher historical doses (200 mg/kg), suggesting antagonist efficacy is key even without robust ER downregulation at lower doses. guidetopharmacology.org

Preclinical animal models, including genetically modified and immunocompromised mice, are commonly employed, with various injection routes such as subcutaneous, intravenous, intracardial, or orthotopic. wikipedia.org Orthotopic implantation, particularly into the mammary fat pad, is favored as it creates a tumor microenvironment that closely mimics human breast cancer stages, thereby improving the translatability of research findings to clinical applications. wikipedia.org

Xenograft Models of Human Breast Cancer (e.g., Nude Mice, Patient-Derived Xenografts)

Xenograft models, particularly those using nude mice and human breast cancer cell lines (e.g., MCF-7), have been instrumental in evaluating fulvestrant's efficacy in an in vivo setting. These models allow for the study of tumor growth and response to treatment under controlled conditions. fda.govnih.govaacrjournals.orgascopost.comspandidos-publications.com

Fulvestrant has demonstrated the ability to prevent the establishment of tumors from human breast cancer cell xenografts in nude mice. In studies, a single subcutaneous injection of 5 mg of fulvestrant (ICI 182,780) was shown to block the growth of MCF-7-derived human breast tumor xenografts for at least 4 weeks. Its efficacy in preventing tumor establishment was comparable to daily high-dose tamoxifen (10 mg/kg/day orally) over an 8-week period. fda.govascopost.comeuropa.eufda.gov

Table 1: Prevention of Tumor Establishment in Xenograft Models

Treatment GroupEffect on Tumor Establishment (MCF-7 xenografts in nude mice)Duration of EffectReference
Fulvestrant (5 mg s.c. single injection)Blocked tumor growthAt least 4 weeks fda.goveuropa.eu
Tamoxifen (10 mg/kg/day p.o. daily)Comparable to fulvestrant8 weeks europa.eu

Fulvestrant effectively inhibits the growth of established estrogen-sensitive xenografts. Studies using MCF-7 xenografts in nude mice have consistently shown that fulvestrant leads to significant tumor regression. fda.govaacrjournals.orgascopost.comspandidos-publications.com For instance, in one study, a clinically relevant dose of 25 mg/kg of fulvestrant administered weekly subcutaneously inhibited estrogen-dependent tumor growth in HCC1428 breast cancer xenograft tumors in ovariectomized nude mice, achieving tumor stasis. researchgate.net Another study demonstrated that fulvestrant treatment significantly decreased tumor growth in MCF-7 breast cancer explants in nude mice, even with a stable background of physiological estradiol (B170435) levels. oncotarget.com Furthermore, radioiodine-labeled fulvestrant (131I-fulvestrant) injected intravenously into nude mice with MCF-7 xenografts resulted in tumor volume reduction within 2 to 3 weeks, with radioactivity primarily confined to the tumor, indicating a precise growth inhibition effect. spandidos-publications.comspandidos-publications.com

Table 2: Inhibition of Established Tumor Growth in Xenograft Models

Xenograft ModelTreatmentObserved EffectReference
MCF-7Fulvestrant (5 mg s.c. single injection)Blocked tumor growth for at least 4 weeks fda.gov
HCC1428Fulvestrant (25 mg/kg s.c. weekly)Inhibited estrogen-dependent tumor growth (stasis) researchgate.net
MCF-7 explantsFulvestrantSignificantly decreased tumor growth oncotarget.com
MCF-7 xenografts131I-Fulvestrant (intravenous injection)Tumor volume reduction within 2-3 weeks spandidos-publications.comspandidos-publications.com
Prevention of Tumor Establishment

Antagonistic Effects on Endogenous Estrogen-Sensitive Tissues (e.g., Uterus, Efferent Ductules)

Fulvestrant acts as a pure antiestrogen, blocking the uterotrophic action of estradiol in various animal models, including mice, rats, and monkeys, without exhibiting any partial agonist estrogen-like activity. fda.govbccancer.bc.canih.goveuropa.eufda.gov In studies with immature female rats, fulvestrant effectively blocked the uterotrophic action of estradiol and also counteracted the estrogenic (partial agonist) effect of tamoxifen. fda.goveuropa.eu Toxicology studies in female rats and dogs have shown that fulvestrant leads to atrophy of the uterus, cervix, and vagina, along with a loss of normal cyclical estrous activity, which is consistent with its proposed mechanism of action as an estrogen receptor antagonist. fda.gov

Evaluation in Tamoxifen-Resistant and Letrozole-Resistant Xenograft Models

Fulvestrant has demonstrated efficacy in preclinical models of breast cancer that have developed resistance to other endocrine therapies, such as tamoxifen and letrozole (B1683767). fda.govdovepress.comamegroups.orgascopost.comeuropa.eu

In tamoxifen-resistant xenograft models, fulvestrant has shown to inhibit tumor growth. For instance, in vitro studies have demonstrated that fulvestrant is a reversible inhibitor of the growth of tamoxifen-resistant MCF-7 cell lines. fda.govascopost.comfda.govdrugbank.com In vivo, fulvestrant inhibited the growth of established tamoxifen-resistant breast tumor xenografts. fda.govascopost.comfda.gov Some studies even suggest that fulvestrant may be more effective than tamoxifen in HER2-overexpressing breast cancer models, where tamoxifen can sometimes stimulate growth due to enhanced estrogen agonist activity. dovepress.comaacrjournals.org While some tamoxifen-resistant models may show initial inhibition followed by progression, newer pure antiestrogens, including fulvestrant, have shown prolonged growth control in such models. oup.com

Fulvestrant has also been found to be effective against human breast cancer cells and xenografts displaying acquired resistance to letrozole. europa.eu In models of endocrine therapy-resistant breast cancer, including those with acquired resistance to aromatase inhibitors (like letrozole), fulvestrant has exhibited effective antitumor activity. nih.govamegroups.org Even in circulating tumor cell xenograft models with recurrent ER mutations that exhibit endocrine resistance and are insensitive to tamoxifen, the mutant ER protein remains susceptible to degradation by fulvestrant, although growth inhibition may be modest due to complex genetic profiles. oncotarget.com

Table 3: Efficacy in Endocrine-Resistant Xenograft Models

Model TypeResistance ProfileFulvestrant EffectReference
MCF-7 xenograftsTamoxifen-resistantInhibits tumor growth fda.govascopost.comfda.gov
Human breast cancer cells/xenograftsAcquired letrozole resistanceEffective europa.eu
ER-positive, HER-2/neu-positive breast cancer xenografts (MCF7/HER-2/neu-18)Develops resistance to estrogen deprivation and fulvestrant over timePotent antitumor effects initially aacrjournals.org
Circulating tumor cell xenograft (ER D538G mutation)Endocrine resistant, tamoxifen-insensitiveMutant ER susceptible to degradation; modest growth inhibition oncotarget.com

Mechanisms of Endocrine Resistance to Fulvestrant

Epigenetic Modifications in Resistance Development

Epigenetic modifications, including DNA methylation and histone deacetylation, play a significant role in the development of resistance to endocrine therapies like fulvestrant by altering gene expression patterns without changing the underlying DNA sequence. nii.ac.jpaacrjournals.orgfrontiersin.orgnih.govuni-halle.de

DNA Methylation Status of ERα Gene Promoters

DNA methylation, particularly at CpG islands in gene promoter regions, can lead to transcriptional silencing. nii.ac.jpaacrjournals.org In the context of fulvestrant resistance, alterations in the DNA methylation status of ERα gene promoters have been observed. nii.ac.jpaacrjournals.orgnih.govnih.govresearchgate.net

In some fulvestrant-resistant cell lines (e.g., MCF-7 derived fulvestrant resistance, MFR cells), there is a significant increase in DNA methylation levels in the ERα promoter regions, leading to diminished ERα expression at both mRNA and protein levels. nii.ac.jpaacrjournals.org This hypermethylation of ERα promoters is negatively correlated with ERα expression. nii.ac.jp Treatment with DNA methylation inhibitors, such as Aza, has been shown to restore ERα protein and mRNA expression in these resistant cells. nii.ac.jp This indicates that DNA methylation-mediated downregulation of ERα is a crucial mechanism of resistance. nii.ac.jp Furthermore, studies have shown dynamic changes in CpG methylation and expression of alternative first exons of the ESR1 gene (encoding ERα) in cell line models of fulvestrant resistance, with strong negative correlations between methylation at certain CpG sites and expression of specific first exons. nih.govresearchgate.net

Table 3: DNA Methylation and ERα Expression in Fulvestrant Resistance

Cell Line ModelERα Promoter Methylation StatusERα ExpressionReversibility with Demethylating AgentsReference
MFR cells (Fulvestrant-resistant)High methylation in assessed regionsDiminished (mRNA & protein)Restored by Aza (DNA methylation inhibitor) nii.ac.jp
TFR cells (Fulvestrant-resistant)No significant change in methylationRepressed (mechanism unclear)Not restored by Aza nii.ac.jp
Various Fulvestrant-resistant cell linesDynamic changes in CpG methylationAltered expression of alternative first exons- nih.govresearchgate.net

Histone Deacetylation Patterns

Histone deacetylation patterns are another critical epigenetic modification contributing to endocrine resistance. nih.govresearchgate.net Aberrant histone acetylation can lead to altered gene expression. nih.gov Fulvestrant resistance has been associated with modifications in histone acetylation, which can affect the expression of genes involved in resistance. nih.govresearchgate.net

Promotion of Estrogen-Independent ER Activity

Mitogen-Activated Protein Kinase (MAPK) Pathway Alterations (e.g., NF1 Loss)

Resistance to fulvestrant can involve complex cellular adaptations that bypass the drug's mechanism of action, often leading to ERα-independent growth or altered ERα signaling. aacrjournals.orgfrontiersin.org

Mediator Complex Subunit 1 (MED1) Modulation

Mediator Complex Subunit 1 (MED1) is a transcriptional coactivator of the estrogen receptor. plos.orgnih.gov Studies have shown that MED1 plays a role in mediating resistance to fulvestrant. Knockdown of MED1 has been demonstrated to sensitize fulvestrant-resistant breast cancer cells to fulvestrant treatment both in vitro and in vivo. plos.orgnih.govnih.govplos.org This sensitization is associated with a cooperative inhibition of ER target gene expression and cell cycle progression when MED1 knockdown is combined with fulvestrant. plos.orgnih.gov

In fulvestrant-sensitive cells (e.g., MCF-7), fulvestrant effectively reduces the recruitment of MED1 to ER target gene promoters. plos.orgnih.gov However, in some fulvestrant-resistant cell lines (e.g., BT474), fulvestrant may fail to significantly affect MED1 recruitment, even with reduced ER levels. plos.orgnih.gov This suggests that MED1, particularly when activated by pathways like HER2/ERK signaling, can still be highly recruited to activate ER target gene expression, thereby conferring fulvestrant resistance. plos.orgnih.gov Furthermore, MED1 knockdown has been shown to affect the recruitment of RNA polymerase II and the transcriptional corepressor Histone Deacetylase 1 (HDAC1) to ER target gene promoters in the presence of fulvestrant. plos.orgnih.govnih.govsemanticscholar.org

Table 1: Impact of MED1 Modulation on Fulvestrant Resistance

Cell Line ModelMED1 StatusFulvestrant ResponseObserved MechanismReference
BT474, ZR75-1, MCF-7F (resistant)KnockdownSensitized to fulvestrantCooperative inhibition of ER target genes, cell cycle arrest; affects recruitment of RNA pol II and HDAC1 plos.orgnih.govnih.govplos.orgsemanticscholar.org
BT474 (resistant)High/Activated (HER2 pathway)Resistant to fulvestrantHigh MED1 recruitment despite reduced ER levels plos.orgnih.gov
LCC9 (resistant)Overexpression of HSF1 (associated with resistance)Decreased MED1 recruitment at ERα-activated genes after fulvestrant treatmentHSF1 modulation influences ERα-dependent transcriptional program life-science-alliance.org

Histone Deacetylase 1 (HDAC1) Recruitment

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. iiarjournals.org HDAC1 is a transcriptional corepressor whose recruitment to ER target gene promoters can be influenced in the context of fulvestrant resistance. nih.govsemanticscholar.org

Studies indicate that the knockdown of MED1, in combination with fulvestrant treatment, can lead to an increased recruitment of HDAC1 to ER target gene promoters, such as TFF1. semanticscholar.org This suggests a role for HDAC1 in the transcriptional repression of ER and its target genes in response to antiestrogens. semanticscholar.org While histone deacetylation is an important mechanism in transcriptional repression, specific histone deacetylase inhibitors (e.g., entinostat (B1683978) (CID 152960), vorinostat (B1683920) (CID 5311)) did not restore ERα expression in some fulvestrant-resistant cell lines (e.g., TFR cells), indicating that histone deacetylation may not be the sole or essential event in all forms of fulvestrant resistance. nii.ac.jp However, inhibition of HDAC3 has been shown to reduce the formation of fulvestrant-resistant MCF-7 colonies. frontiersin.org

Cytokeratin (CK8, CK18) Expression and Interactions

Cytokeratins 8 (CK8) and 18 (CK18) are intermediate filament proteins that play a crucial role in the antiestrogenic activity of fulvestrant. nih.govtandfonline.comsciencedaily.comnih.gov Fulvestrant's mechanism of action involves immobilizing ERα in the nuclear matrix, leading to its polyubiquitination and subsequent degradation by the 26S proteasome. nih.govtandfonline.comnih.gov This degradation process has been shown to depend on the interaction of ERα with CK8 and CK18. nih.govtandfonline.comnih.gov

Research has demonstrated that the antiestrogenic activity of fulvestrant is greater in CK8/CK18-positive cancer cells compared to CK8/CK18-negative cells. nih.govtandfonline.com Conversely, a loss of CK8/CK18 expression has been observed in breast cancer cell models that have acquired fulvestrant resistance. nih.govtandfonline.com The interaction between ERα and CK8/CK18 is essential for fulvestrant-induced ERα immobilization and degradation. nih.gov Specifically, helix 12 (H12) of ERα, but not its F domain, is critical for these interactions. nih.gov ERα mutants with a mutated H12 show resistance to fulvestrant-induced immobilization to the nuclear matrix and protein degradation. nih.gov These findings suggest that CK8/CK18 could potentially serve as prognostic markers for SERD therapy response in breast cancer patients. nih.govtandfonline.comsciencedaily.com

Table 2: Role of Cytokeratins in Fulvestrant Action and Resistance

Cytokeratin StatusFulvestrant ActivityObservation in ResistanceKey MechanismReference
CK8/CK18 positiveGreater antiestrogenic activityLoss of expression in resistant modelsFacilitates ERα immobilization and degradation in nuclear matrix nih.govtandfonline.comsciencedaily.comnih.gov
CK8/CK18 negativeImpaired ERα degradationResistance to fulvestrant-induced ERα turnoverLack of interaction with ERα nih.gov

Epigenetic Modifications in Resistance Development

Epigenetic modifications, including DNA methylation and histone deacetylation, play a significant role in the development of resistance to endocrine therapies like fulvestrant by altering gene expression patterns without changing the underlying DNA sequence. nii.ac.jpaacrjournals.orgfrontiersin.orgnih.govuni-halle.de

DNA Methylation Status of ERα Gene Promoters

DNA methylation, particularly at CpG islands in gene promoter regions, can lead to transcriptional silencing. nii.ac.jpaacrjournals.org In the context of fulvestrant resistance, alterations in the DNA methylation status of ERα gene promoters have been observed. nii.ac.jpaacrjournals.orgnih.govnih.govresearchgate.net

In some fulvestrant-resistant cell lines (e.g., MCF-7 derived fulvestrant resistance, MFR cells), there is a significant increase in DNA methylation levels in the ERα promoter regions, leading to diminished ERα expression at both mRNA and protein levels. nii.ac.jpaacrjournals.org This hypermethylation of ERα promoters is negatively correlated with ERα expression. nii.ac.jp Treatment with DNA methylation inhibitors, such as Aza (Azacitidine, CID 27249), has been shown to restore ERα protein and mRNA expression in these resistant cells. nii.ac.jp This indicates that DNA methylation-mediated downregulation of ERα is a crucial mechanism of resistance. nii.ac.jp Furthermore, studies have shown dynamic changes in CpG methylation and expression of alternative first exons of the ESR1 gene (encoding ERα) in cell line models of fulvestrant resistance, with strong negative correlations between methylation at certain CpG sites and expression of specific first exons. nih.govresearchgate.net

Table 3: DNA Methylation and ERα Expression in Fulvestrant Resistance

Cell Line ModelERα Promoter Methylation StatusERα ExpressionReversibility with Demethylating AgentsReference
MFR cells (Fulvestrant-resistant)High methylation in assessed regionsDiminished (mRNA & protein)Restored by Aza (DNA methylation inhibitor) nii.ac.jp
TFR cells (Fulvestrant-resistant)No significant change in methylationRepressed (mechanism unclear)Not restored by Aza nii.ac.jp
Various Fulvestrant-resistant cell linesDynamic changes in CpG methylationAltered expression of alternative first exons- nih.govresearchgate.net

Histone Deacetylation Patterns

Histone deacetylation patterns are another critical epigenetic modification contributing to endocrine resistance. nih.govresearchgate.net Aberrant histone acetylation can lead to altered gene expression. nih.gov Fulvestrant resistance has been associated with modifications in histone acetylation, which can affect the expression of genes involved in resistance. nih.govresearchgate.net

MicroRNA (miRNA) Expression Alterations (e.g., miR-21, miR-214, miR-375)

MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression by inhibiting mRNA translation and stability. nih.govnih.gov Aberrant miRNA expression profiles are frequently observed in cancer and contribute to drug resistance, including resistance to fulvestrant. nih.govnih.gov

Several miRNAs have been implicated in fulvestrant resistance:

miR-21: An interesting finding is the opposite expression of miR-21 in tamoxifen (B1202) (CID 2733526) and fulvestrant-resistant cell lines. nih.gov Overexpression of miR-21 has been associated with advanced clinical stage, lymph node metastasis, and poor prognosis in breast cancer. nih.gov miR-21 may play an important role in fulvestrant resistance. mdpi.com

miR-214: Reduced levels of miR-214 have been shown to contribute to both tamoxifen and fulvestrant resistance by inducing autophagy, likely through the upregulation of its target gene, uncoupling protein 2 (UCP2). nih.govresearchgate.net Overexpression of UCP2 has been linked to the activation of the PI3K-Akt-mTOR pathway, which is associated with endocrine resistance in ERα-positive breast cancer. nih.govresearchgate.netijbs.com

miR-375: miR-375 expression has been found to be markedly lower in fulvestrant-resistant breast cancer cells compared to sensitive cells. researchgate.net miR-375 can regulate autophagy by directly targeting mTOR. ijbs.com Its low expression in resistant cells suggests a potential role in the development of resistance. researchgate.net

miR-221/222: These miRNAs are frequently upregulated in fulvestrant-resistant cancer cell lines. nih.govmdpi.com Ectopic upregulation of miR-221 and miR-222 in ER-positive cells significantly decreases fulvestrant-induced cell death, contributing to hormone-independent growth and fulvestrant resistance. nih.gov Genome-wide analyses after knocking down miR-221/222 in fulvestrant-resistant cells identified multiple oncogenic signaling pathways, such as the Wnt pathway (e.g., upregulation of CTNNB1 and FZD5), regulated by these miRNAs as essential for the acquisition of fulvestrant resistance. nih.gov

Table 4: MicroRNA Alterations in Fulvestrant Resistance

MicroRNAExpression in ResistanceProposed Role/MechanismReference
miR-21Implicated (opposite expression to tamoxifen resistance)Associated with advanced clinical stage and poor prognosis nih.govnih.govmdpi.com
miR-214Reduced levelsContributes to resistance by inducing autophagy via UCP2 upregulation nih.govresearchgate.netijbs.com
miR-375Markedly lower expressionMay regulate autophagy by targeting mTOR; contributes to resistance researchgate.netijbs.com
miR-221/222UpregulatedDecreases fulvestrant-induced cell death; promotes hormone-independent growth; regulates oncogenic pathways (e.g., Wnt) nih.govmdpi.com

Preclinical Strategies for Overcoming Fulvestrant Resistance: Mechanistic Insights

Combination Therapy Approaches in Preclinical Models

Combination therapy approaches in preclinical models of fulvestrant resistance aim to simultaneously target the ER pathway and other compensatory pathways. This strategy seeks to achieve more potent and durable anti-tumor effects compared to monotherapy. citeab.comwikipedia.org

Combination with CDK4/6 Inhibitors (e.g., Palbociclib (B1678290), Abemaciclib, Ribociclib)

Dysregulation of the cyclin D-CDK4/6-retinoblastoma (Rb) pathway is a common mechanism of endocrine resistance in ER+ breast cancer. wikipedia.orgnih.gov Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of cell cycle progression, and their inhibition can arrest cells in the G1 phase. nih.gov Preclinical studies have demonstrated strong synergy when CDK4/6 inhibitors are combined with anti-estrogen therapies. nih.gov

CDK4/6 inhibitors, such as palbociclib, abemaciclib, and ribociclib, directly block the activity of the cyclin D–CDK4/6 holoenzyme, preventing the phosphorylation of the Rb tumor suppressor protein. nih.gov This inhibition leads to cell cycle arrest in the G1 phase, thereby limiting the proliferation of sensitive tumor cells. nih.gov In preclinical models, the combination of fulvestrant with CDK4/6 inhibitors has shown sustained tumor growth inhibition and a more potent blockade of compensatory signaling compared to monotherapy. wikipedia.orgmims.com For instance, in a patient-derived xenograft (PDX) model harboring an activating ER ligand binding domain mutation (D538G), while palbociclib was efficacious as a monotherapy, long-term delayed tumor growth was only observed when co-administered with fulvestrant. wikipedia.orgguidetopharmacology.org This enhanced efficacy was also confirmed in an MCF7 CRISPR model with a Y537S ER activating mutation. wikipedia.orgmims.com

Preclinical ModelTreatmentObserved EffectReference
Patient-derived xenograft (D538G ER mutation)Palbociclib monotherapyEfficacious, but limited long-term delayed tumor growth wikipedia.orgguidetopharmacology.org
Patient-derived xenograft (D538G ER mutation)Fulvestrant + PalbociclibSustained tumor growth inhibition, long-term delayed tumor growth, greater inhibition of compensatory signaling wikipedia.orgguidetopharmacology.org
MCF7 CRISPR (Y537S ER mutation)Fulvestrant + PalbociclibIncreased tumor growth inhibition wikipedia.orgmims.com
ER+ BC mouse models & cell linesRibociclib + Letrozole (B1683767) or FulvestrantIncreased inhibition of tumor growth compared to single agent endocrine therapy citeab.com

The estrogen receptor directly targets genes like cyclin D1 (CCND1), which is often highly expressed in ER+ breast cancers. nih.gov By inhibiting CDK4/6, these agents can indirectly impact ER signaling by preventing the cell cycle progression driven by cyclin D1. The cooperative inhibition of ER target gene expression by combining fulvestrant (an ER degrader) with CDK4/6 inhibitors further suppresses the proliferative signals in ER+ breast cancer cells. This dual blockade addresses both ER-dependent and cell cycle-driven proliferation, leading to a more comprehensive anti-tumor effect.

Synergistic Effects on Cell Cycle Progression

Combination with PI3K/Akt/mTOR Pathway Inhibitors (e.g., Buparlisib (B177719), Everolimus)

Activation of the PI3K/Akt/mTOR pathway is a well-established mechanism of acquired endocrine resistance in ER+ breast cancer. citeab.comwikipedia.orgguidetopharmacology.org This pathway plays a critical role in cell survival, growth, and proliferation, and its hyperactivation can bypass the inhibitory effects of endocrine therapy. guidetopharmacology.org

Preclinical studies have shown that combining fulvestrant with mTOR inhibitors like everolimus (B549166) or pan-PI3K inhibitors like buparlisib can overcome resistance. citeab.comwikipedia.org In a D538G ER mutant patient-derived xenograft model, everolimus demonstrated efficacy as a monotherapy, but more potent tumor regressions and long-term delayed tumor growth were observed when co-administered with fulvestrant. wikipedia.orgguidetopharmacology.org This combination also significantly reduced lung metastatic burden compared to monotherapy. wikipedia.orgmims.com Similarly, in an MCF7 CRISPR model with a Y537S ER activating mutation, the combination of fulvestrant and everolimus resulted in increased tumor growth inhibition. mims.com These findings suggest that the combination effectively inhibits compensatory signaling activated when mTOR is inhibited alone. wikipedia.org

Preclinical ModelTreatmentObserved EffectReference
Patient-derived xenograft (D538G ER mutation)Everolimus monotherapyEfficacious, but limited long-term delayed tumor growth wikipedia.orgguidetopharmacology.org
Patient-derived xenograft (D538G ER mutation)Fulvestrant + EverolimusSustained tumor growth inhibition, long-term delayed tumor growth, greater inhibition of compensatory signaling, significantly reduced lung metastatic burden wikipedia.orgmims.comguidetopharmacology.org
MCF7 CRISPR (Y537S ER mutation)Fulvestrant + EverolimusIncreased tumor growth inhibition mims.com
ER+ breast cancer cell linesFulvestrant + PI3K inhibitorsSynergistic activity and delayed endocrine resistance wikipedia.org

Combination with Growth Factor Receptor Tyrosine Kinase Inhibitors (e.g., EGFR/HER1, HER2, FGFR)

Cross-talk between the ER pathway and various growth factor receptor (GFR) signaling pathways, including Epidermal Growth Factor Receptor (EGFR/HER1), Human Epidermal Growth Factor Receptor 2 (HER2), and Fibroblast Growth Factor Receptor (FGFR), is a significant mediator of endocrine resistance. wikipedia.orgnih.govabcam.comwikipedia.orgwikipedia.org Fulvestrant, by degrading ER, may help block this cross-talk. wikipedia.org

Preclinical studies have indicated that combining fulvestrant with inhibitors targeting these receptors can be synergistic and help overcome or delay resistance. wikipedia.orghznu.edu.cn

EGFR/HER1 Inhibition: Fulvestrant treatment can induce EGFR activation and upregulate EGFR ligands like HB-EGF in breast cancer cells, a process dependent on ER. nih.gov This suggests a compensatory mechanism where ER degradation leads to activation of growth factor pathways. Combination of fulvestrant with EGFR tyrosine kinase inhibitors such as erlotinib (B232) or gefitinib, and pan-HER inhibitors like lapatinib, significantly decreased EGFR signaling and cell survival in preclinical models. nih.govnih.gov Overexpression of EGFR in MCF-7 cells can confer fulvestrant resistance, which is reversible upon co-treatment with fulvestrant and EGFR inhibitors. nih.gov Lapatinib, a dual EGFR/HER2 inhibitor, showed a greater inhibitory effect on proliferation in fulvestrant-resistant MCF-7 cells, highlighting the benefit of broader targeting. nih.gov

HER2 Inhibition: HER2-amplified tumors often exhibit resistance to hormonal therapy. nih.gov Preclinical data indicate that fulvestrant can increase HER2 and EGFR phosphorylation in HR+ and HER2-amplified breast cancers. abcam.com Neratinib (B1684480), an irreversible pan-HER tyrosine kinase inhibitor, has demonstrated activity in HER2-mutant breast cancer cell lines and xenografts, effectively overcoming endocrine resistance. mims.comciteab.comwikipedia.orgmims.com Dual inhibition with neratinib and fulvestrant was found to be necessary to inhibit the growth of ER-positive, HER2-mutant models, emphasizing the requirement for simultaneous inhibition of both ER and HER2 signaling pathways. citeab.com Lapatinib, by inhibiting both EGFR and HER2, has shown additive or synergistic effects with fulvestrant, leading to inhibition of growth, G1-S blockade, and increased apoptosis in breast cancer cell lines. wikipedia.orgmims.com

FGFR Inhibition: Aberrant activation of FGFR signaling (FGFR1, FGFR2, FGFR3, FGFR4) is implicated in tumorigenesis and endocrine resistance in ER+ breast cancer. wikipedia.orgwikipedia.orgnih.gov FGFR1 amplification, in particular, is associated with resistance to endocrine therapy and CDK4/6 inhibitors. wikipedia.orgnih.gov Preclinical data suggest that FGFR1 amplified breast cancer can maintain ERα pathway activation even under estrogen deprivation. wikipedia.org In patient-derived xenograft mouse models of FGFR1-amplified HR+ breast cancer, the triple combination of fulvestrant, palbociclib, and the pan-FGFR inhibitor erdafitinib (B607360) showed superior anti-growth activity and suppression of Ki-67 compared to fulvestrant/palbociclib alone. abcam.comnih.gov

Targeted PathwayInhibitor ExamplesPreclinical Findings in Combination with FulvestrantReference
EGFR/HER1Erlotinib, Gefitinib, LapatinibSynergistic decrease in EGFR signaling and cell survival; reversal of fulvestrant resistance in EGFR-overexpressing MCF-7 cells. nih.govnih.gov
HER2Neratinib, LapatinibRequired for growth inhibition in ER+/HER2-mutant models; additive/synergistic inhibition of growth, G1-S blockade, increased apoptosis in breast cancer cell lines. citeab.comwikipedia.orgmims.com
FGFRErdafitinib (with Palbociclib)Superior anti-growth activity and Ki-67 suppression in FGFR1-amplified PDX models compared to fulvestrant/palbociclib alone. abcam.comnih.gov

Combination with Chromatin Modifying Agents (e.g., JQ1, Vorinostat)

Epigenetic alterations, including changes in chromatin structure, can contribute to endocrine resistance. Chromatin modifying agents, such as bromodomain and extraterminal domain (BET) inhibitors (e.g., JQ1) and histone deacetylase inhibitors (HDACi) (e.g., vorinostat), can modulate gene expression by altering chromatin accessibility.

Preclinical studies have explored the combination of fulvestrant with these agents to overcome resistance. In a patient-derived xenograft model with a D538G ER ligand binding domain mutation, the addition of JQ1 (a BET family inhibitor) or vorinostat (B1683920) (a class I and II HDAC inhibitor) to fulvestrant resulted in tumor regression. wikipedia.orgguidetopharmacology.org Notably, no efficacy was observed when either JQ1 or vorinostat was given alone. wikipedia.orgguidetopharmacology.org This suggests a synergistic interaction where chromatin modification, when combined with ER degradation by fulvestrant, leads to more profound anti-tumor effects. The combination also significantly reduced lung metastatic burden compared to monotherapy. wikipedia.orgmims.com These agents, when combined with fulvestrant, altered the binding of ER to chromatin and decreased ER target gene expression. wikipedia.org

Chromatin Modifying AgentClassPreclinical Findings in Combination with FulvestrantReference
JQ1BET family inhibitorTumor regression (41% regression in PDX model); reduced lung metastatic burden; altered ER binding to chromatin and decreased ER target gene expression. wikipedia.orgguidetopharmacology.org
VorinostatClass I and II HDAC inhibitorTumor regression (22% regression in PDX model); reduced lung metastatic burden; altered ER binding to chromatin and decreased ER target gene expression. wikipedia.orgguidetopharmacology.org

Development and Evaluation of Novel Estrogen Receptor Degraders

Proteolysis Targeting Chimeras (PROTACs) for ER Degradation

E3 Ligase Recruitment Mechanisms (e.g., VHL)

Fulvestrant's therapeutic efficacy is intrinsically linked to its ability to induce the degradation of the ERα protein. This degradation is primarily mediated through the ubiquitin-proteasome system (UPS), a cellular pathway responsible for targeted protein breakdown. wikipedia.orgwikipedia.orgebiohippo.com Upon binding, fulvestrant triggers ERα polyubiquitination, marking the receptor for subsequent proteasomal degradation. wikipedia.org

Research has identified specific E3 ubiquitin ligases involved in this process. A functional genome-wide CRISPR/Cas9 screen, designed to pinpoint the machinery essential for fulvestrant-mediated ERα degradation, revealed the involvement of several ubiquitin E3 ligases, including FBXO45 and von Hippel-Lindau (VHL). wikipedia.org The disruption of Helix 12 (H12) within the ERα ligand-binding domain, induced by fulvestrant, is crucial for this process. This conformational change exposes hydrophobic amino acids, which in turn facilitates the ubiquitination, SUMOylation, and subsequent proteasomal degradation of ERα. indiamart.com Furthermore, the NEDD8 pathway has been shown to be essential for proteasome-mediated ERα degradation and the antiproliferative activity of fulvestrant. citeab.com Cytokeratins 8 and 18 (CK8/CK18) also play a role, acting as fulvestrant-dependent ERα-interacting proteins that mediate receptor immobilization within the nuclear matrix, cytoplasmic localization, and eventual degradation. citeab.com

Preclinical Biomarker Discovery for Response and Resistance Prediction

The heterogeneity of fulvestrant resistance underscores the need for robust preclinical biomarker discovery efforts to predict response and identify mechanisms of acquired resistance. Comprehensive biomarker analyses using various in vitro models have been instrumental in this endeavor. wikipedia.orgciteab.com These analyses often involve genomic, transcriptomic, proteomic, and metabolomic assessments to characterize the molecular changes occurring in fulvestrant-resistant cell lines and xenografts. nih.gov

Identification of Cyclin E2 as a Resistance Biomarker

Cyclin E2 has emerged as a significant biomarker associated with fulvestrant resistance. Overexpression of Cyclin E2 has been identified as a marker of a persistent fulvestrant-resistant phenotype in multiple in vitro models. wikipedia.orgciteab.com This finding has been corroborated in clinical samples, where an upregulation of cyclin E2 was observed in paired tumor biopsies from patients following the development of resistance to fulvestrant treatment. wikipedia.orgciteab.comdrugbank.com Moreover, the overexpression of Cyclin E2 has been found to be a prognostic factor, correlating with resistance to fulvestrant and shorter progression-free survival in patients. wikipedia.orgciteab.comdrugbank.com In certain fulvestrant-resistant cell lines, such as CAMA-1 and ZR-75-1, significant upregulation of cyclin E2 suggests a dependency on the cyclin E/CDK2 axis for cell cycle progression, bypassing the fulvestrant-induced growth arrest. wikipedia.org

Comprehensive Molecular Profiling of Resistant Cell Lines and Xenografts

Preclinical models of fulvestrant resistance are typically generated by continuously exposing breast cancer cell lines, including MCF7, CAMA-1, T47D, EFM-19, HCC1428, and ZR-75-1, to escalating concentrations of the drug. wikipedia.orgciteab.com These established resistant models exhibit a notable decrease in sensitivity to fulvestrant and retain the ability to progress through the cell cycle, despite a downregulation of ERα and a reduction in ER signaling. wikipedia.orgciteab.com

Comprehensive molecular profiling of these models has revealed distinct genomic alterations that converge on the regulation of cell cycle pathways. wikipedia.org Gene Ontology analysis of resistant models has highlighted the involvement of genes related to the mitotic cell cycle, cell proliferation, and DNA replication and repair in the development of resistance. citeab.com Specific molecular alterations observed include the upregulation of cyclin D3, cyclin E2, and its binding partner CDK2 in CAMA-1 fulvestrant-resistant cells, and an upregulation of CDK6 in MCF7 fulvestrant-resistant cells. citeab.com These changes underscore the importance of the cyclin D-CDK4/6 and cyclin E-CDK2 nodes in supporting cell cycle progression in cells that have developed fulvestrant resistance. citeab.com

Furthermore, differential microRNA (miRNA) expression profiles have been identified in various fulvestrant-resistant MCF-7 cell lines, indicating diverse molecular adaptations to resistance. nih.gov Genomic analyses of patient-derived xenograft models and circulating tumor DNA (ctDNA) from patients treated with fulvestrant have also revealed acquired ESR1 mutations, such as D538G and novel F404 mutations, which are associated with profound resistance to fulvestrant. google.comctdbase.orgwikipedia.org These mutations can lead to ligand-independent ER activity, contributing to the resistant phenotype. ctdbase.orgbindingdb.orgresearchgate.net

An interactive data table summarizing molecular profiling findings in fulvestrant-resistant cell lines:

Cell Line Model (Parental - Resistant)Key Molecular Alterations / PhenotypesReference
CAMA-1 - CAMA-1-FRUpregulation of Cyclin E2, CDK2, Cyclin D3; Adaptation at cell cycle nodes; Distinct genomic alterations wikipedia.orgciteab.com
MCF7 - MCF7-FRUpregulation of CDK6, Cyclin D3; Adaptation at cell cycle nodes; Distinct genomic alterations; Differential miRNA expression profiles wikipedia.orgciteab.comnih.gov
T47D - T47D-FRAdaptation at cell cycle nodes; Distinct genomic alterations; Differential miRNA expression profiles wikipedia.orgciteab.comnih.gov
EFM-19 - EFM-19-FRAdaptation at cell cycle nodes; Distinct genomic alterations wikipedia.org
HCC1428 - HCC1428-FRAdaptation at cell cycle nodes; Distinct genomic alterations wikipedia.org
ZR-75-1 - ZR-75-1-FRUpregulation of Cyclin E2; Adaptation at cell cycle nodes; Distinct genomic alterations wikipedia.org
MCF7 (wild-type) - MCF7 (Fulvestrant-resistant)Upregulation of ANAPC7, DDX18; Weakened or disappeared ER function americanelements.com

Correlating ERα SUMOylation with Therapeutic Efficacy

Post-translational modifications, such as SUMOylation, play a critical role in modulating ERα activity and the efficacy of antiestrogen (B12405530) therapies like fulvestrant. Fulvestrant has been shown to induce rapid and strong SUMOylation of ERα. indiamart.commims.comresearchgate.netuni.lu This process is linked to the conformational changes induced by fulvestrant, specifically the disordering of ERα's Helix 12, which exposes hydrophobic amino acids and leads to both ubiquitination and SUMOylation, ultimately facilitating proteasomal degradation. indiamart.com

The induction of small ubiquitin-like modifier-1 (SUMO1) by fulvestrant has been correlated with a better prognosis in ERα-positive breast cancer patients, highlighting its potential role in mediating the antiestrogenic effects of the compound. mims.com Preclinical studies have demonstrated that genetic knockdown of SUMO1 attenuates the anti-proliferative efficacy of antiestrogens, while overexpression of SUMO1 enhances their ability to control cell growth in breast cancer cell lines. mims.com Mechanistically, fulvestrant has been observed to increase the interaction between ERα and UBC9, a SUMOylation E2 conjugating enzyme. mims.com Research suggests that efficient induction of ERα SUMOylation may contribute more significantly to complete transcriptional repression than increased suppression of coactivator recruitment or accelerated ERα degradation alone. researchgate.net Furthermore, SUMOylation at Estrogen Response Elements (EREs) has been shown to precede a rapid loss of ERα DNA binding and chromatin compaction. researchgate.net Mutations in ERα, such as those at L536 (e.g., L536S), can abolish SUMOylation induced by various antiestrogens, and this loss of SUMOylation correlates with a diminished capacity to repress transcription more efficiently than tamoxifen (B1202). researchgate.net

Structural Biology of Estrogen Receptor Fulvestrant Interactions

High-Resolution Structural Analysis of Fulvestrant-Bound Estrogen Receptor Complexes

High-resolution structural studies, primarily through X-ray crystallography, have been fundamental in elucidating the molecular basis of fulvestrant's pure antiestrogenic activity. These analyses reveal that upon binding, fulvestrant induces a distinct and significant conformational change in the ERα LBD.

The key structural feature of fulvestrant is its bulky 7α-alkylsulfinyl side chain, which extends from the steroid core. When fulvestrant occupies the ligand-binding pocket (LBP) of ERα, this side chain protrudes from the pocket and sterically prevents the C-terminal helix, known as Helix 12 (H12 or AF-2 helix), from adopting the agonist conformation. In the agonist-bound state (e.g., with estradiol), H12 folds over the LBP, creating a stable surface for the recruitment of transcriptional coactivators. Fulvestrant binding completely prevents this alignment.

Crystal structures of the ERα LBD in complex with fulvestrant or its close analogue, ICI 164,384, show that H12 is displaced from the coactivator binding groove and adopts a disordered antagonist conformation. For instance, the crystal structure of the ERβ LBD (which is highly homologous to the ERα LBD) with ICI 164,384 (PDB: 1HJ1) revealed that the steroidal core inverts to allow the long 7α side chain to exit in a direction that disorders H12. aacrjournals.org This displacement physically obstructs the binding site for LXXLL-motif-containing coactivator proteins, thereby silencing the transcriptional activity of the receptor. aacrjournals.org This structural rearrangement is the primary determinant of its pure antagonist profile.

Complex PDB ID Resolution (Å) Key Structural Findings
ERβ LBD with ICI 164,3841HJ13.10The steroidal core is inverted, and the 7α side chain projects to disorder Helix 12, preventing coactivator binding. aacrjournals.org
ERα LBD (L536S mutant) with desmethyl-ICI164,384Not specifiedN/AThe structure shows the aliphatic side chain destabilizing the H11-H12 loop and influencing H12 positioning. vhio.net
ERα LBD with an antagonist2AYR1.90Used for modeling studies, showing the antagonist's side chain protruding toward the region of Helix 12.

Role of the Ligand Binding Pocket in Antagonism

The ligand-binding pocket of ERα is a hydrophobic cavity formed by several alpha-helices. The antagonistic action of fulvestrant is a direct consequence of how its structure interacts with key residues within and adjacent to this pocket.

The steroidal core of fulvestrant settles into the LBP in a manner similar to estradiol (B170435), with its 3-hydroxyl group forming crucial hydrogen bonds with residues Glu353 and Arg394 at one end of the pocket. aacrjournals.org However, the defining feature is the long, non-polar 7α-(9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl) side chain. This chain is too large to be fully contained within the LBP. It extends out of the pocket between helices H3 and H11, where it physically clashes with the region where H12 would normally dock in an agonist-bound state. bioscientifica.com

Mechanistic Insights from Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have provided a dynamic view of the ERα-fulvestrant interaction, complementing the static snapshots offered by crystallography. These computational studies reveal that the binding of an antagonist like fulvestrant induces significantly more flexibility and dynamic disorder in the receptor compared to an agonist-bound state.

MD simulations of the ERα LBD bound to fulvestrant show that H12 and the loops connecting it to the rest of the LBD (the H11-H12 loop) exhibit high degrees of fluctuation and mobility. aacrjournals.orgvhio.net This increased dynamism is a hallmark of the antagonist state and is thought to be a key factor in promoting receptor degradation. The unstable conformation of the fulvestrant-bound receptor is more readily recognized by the cellular quality control machinery, leading to its ubiquitination and subsequent degradation by the proteasome. aacrjournals.orgnih.gov

Simulations have also been instrumental in understanding resistance mechanisms. For example, MD studies on ERα harboring mutations like Y537S or D538G show that these mutations can alter the dynamic landscape of the LBD. ascopost.comoutcomes4me.com These mutations can increase the flexibility of H12 in a way that favors a more agonist-like conformation even in the presence of an antagonist, thereby conferring resistance. ascopost.comoutcomes4me.com The simulations confirm that fulvestrant binding stabilizes a distinct antagonist conformational ensemble rather than simply blocking the agonist state. aacrjournals.org

Design Principles for Optimized Estrogen Receptor Antagonism and Degradation

The success and limitations of fulvestrant have guided the development of next-generation ER antagonists and degraders. A primary limitation of fulvestrant is its poor pharmacokinetic profile, requiring intramuscular injection and resulting in low bioavailability. aacrjournals.orgbioscientifica.com Therefore, a key design principle is the development of orally bioavailable SERDs.

Several strategies are being pursued:

Modification of the Side Chain: The nature of the side chain is critical for both antagonism and degradation. Research focuses on designing novel side chains that can more effectively disrupt H12 and enhance ERα degradation. nih.govaacrjournals.org For instance, incorporating different functional groups or altering the length and flexibility of the chain can optimize these effects. The goal is to create molecules that are potent antagonists against both wild-type and mutant forms of ERα. nih.govacs.org

Targeting Mutant Receptors: Acquired resistance to endocrine therapies often involves mutations in the ERα LBD (e.g., Y537S, D538G). A major goal is to design antagonists that are effective against these constitutively active mutant receptors. nih.govresearchgate.net This involves creating molecules with structural features that can overcome the stabilizing effects of these mutations on the agonist conformation.

Covalent Antagonism: A newer approach involves designing selective estrogen receptor covalent antagonists (SERCAs). These molecules form a covalent bond with a specific residue in the LBD (e.g., Cys530), leading to irreversible inactivation of the receptor and potent antagonism against both wild-type and mutant ERα. aacrjournals.org

Proteolysis-Targeting Chimeras (PROTACs): This innovative strategy involves designing bifunctional molecules that link an ER-binding moiety to a ligand for an E3 ubiquitin ligase. mdpi.comrsc.org These ER-targeting PROTACs, such as ARV-471 (Vepdegestrant), act as a bridge to bring the ERα protein into proximity with the cell's degradation machinery, leading to its highly efficient and targeted destruction. benthamdirect.comfrontiersin.org This approach offers a powerful way to eliminate the receptor entirely, bypassing resistance mechanisms related to receptor mutation or signaling crosstalk. rsc.org

These design principles aim to produce new therapies that retain the pure antagonism and degradation properties of fulvestrant while offering improved oral bioavailability, enhanced efficacy against resistant tumors, and broader therapeutic application. vhio.netoutcomes4me.comtandfonline.com

Future Research Directions in Fulvestrant Biology

Elucidation of Unexplored Estrogen Receptor-Independent Mechanisms of Action

While Fulvestrant's primary mechanism involves ER degradation, emerging evidence suggests potential ER-independent activities that warrant further exploration. Studies have indicated that Fulvestrant may reverse doxorubicin (B1662922) resistance in ER-negative multidrug-resistant breast cancer cell lines (e.g., Bads-200 and Bats-72). This effect appears to be independent of ER expression, with Fulvestrant acting as a substrate for P-glycoprotein and facilitating the relocalization of doxorubicin to the nuclei, thereby potentiating its cytotoxicity, apoptosis induction, and G2/M arrest spandidos-publications.com.

Furthermore, resistance to Fulvestrant can involve the upregulation of growth-stimulatory pathways, leading to ERα-independent, autocrine-regulated proliferation, where cells no longer rely solely on ER-mediated gene regulation aacrjournals.org. Dysregulated RAS signaling and loss of Neurofibromin 1 (NF1) have been associated with ER-independent gene transcriptions, such as the expression of cyclin D1. The addition of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors has shown promise in overcoming endocrine resistance driven by NF1 loss, highlighting a potential avenue for combination therapies targeting these ER-independent pathways mdpi.com. The estrogen receptor itself can also be activated in a ligand-independent manner by other signaling molecules like growth factors and protein kinases, which control its phosphorylation state nih.gov. Fulvestrant, unlike selective estrogen receptor modulators (SERMs) such as tamoxifen (B1202), is considered a more complete antagonist as it blocks both nuclear and membrane ER functions aacrjournals.org. Future research must focus on precisely identifying and characterizing these non-genomic and ER-independent actions to fully leverage Fulvestrant's therapeutic potential and design more effective combination strategies.

Investigation of Context-Dependent Autophagy Roles in Therapeutic Response

Autophagy, a cellular degradation process, plays a complex and often context-dependent role in cancer cell adaptation and survival, particularly in the context of therapeutic response and resistance to endocrine therapies like Fulvestrant. Studies indicate that autophagy is implicated in the adaptation, survival, and reactivation of dormant tumor cells, which can contribute to disease recurrence following treatment with Fulvestrant in combination with agents like Palbociclib (B1678290) aacrjournals.orgresearchgate.net.

For instance, estrogen receptor-positive (ER+) MCF-7 breast tumor cells treated with Fulvestrant and Palbociclib can enter a state of autophagy/senescence, from which a subpopulation of cells may ultimately escape aacrjournals.org. In vitro experiments exploring autophagy inhibition using agents such as chloroquine (B1663885) or bafilomycin have shown a moderate enhancement of therapeutic response or a delay in proliferative recovery, although these findings require further validation aacrjournals.org. Interestingly, Fulvestrant-resistant breast cancer sublines, established from MCF-7 cells, have demonstrated high levels of autophagy, characterized by upregulation of ATG7 and an increased LC3-II/LC3-I ratio nih.gov. This suggests that autophagy can be a cytoprotective mechanism in resistant cells researchgate.netnih.gov.

The role of autophagy can vary, being cytoprotective, cytostatic, or cytotoxic depending on its regulation and the cellular context researchgate.netnih.gov. In hormone therapy-resistant MCF-7/Fulv cells, autophagy is activated and may contribute to cell survival and an aggressive phenotype physiology.org. Preclinical studies have shown that targeting autophagy through chemical inhibitors, such as hydroxychloroquine (B89500) (HCQ) or 3-methyladenine (B1666300) (3-MA), or by RNA interference (RNAi) targeting of Beclin-1, can restore sensitivity to antiestrogens in some resistant breast cancer cell lines nih.gov. Further in vitro and in vivo studies are crucial to clarify the precise role of autophagy in Fulvestrant resistance and to determine if autophagy inhibition can serve as a useful adjuvant strategy to improve current combination therapies nih.gov.

Advanced Modeling of Resistance Mechanisms using Organoid and Patient-Derived Xenograft Systems

The development of sophisticated preclinical models, such as patient-derived xenografts (PDX) and matched organoid cultures (PDxO), is revolutionizing the study of cancer biology and the development of more effective therapies, particularly for understanding and overcoming resistance to Fulvestrant. These models are invaluable for endocrine-resistant, treatment-refractory, and metastatic breast cancers because they closely recapitulate the complexity of human tumors, including their cellular heterogeneity, self-renewal capabilities, and three-dimensional tissue morphology, offering a more representative platform than traditional two-dimensional cell cultures biorxiv.orgbiorxiv.orgnih.gov.

PDX and PDxO models have demonstrated high fidelity in mirroring human tumors and exhibiting treatment responses concordant with those observed in patients biorxiv.orgbiorxiv.org. Notably, these systems enable the in vivo selection for Fulvestrant resistance. For example, in HCI-003 and HCI-011 PDxoX models, resistance to Fulvestrant could be induced and studied by allowing responsive tumors to recur after treatment cessation and then re-treating them biorxiv.orgbiorxiv.org. Such models are critical for future investigations into the mechanisms of endocrine resistance. Beyond studying resistance development, PDxO models facilitate high-throughput drug screening, allowing for cost-effective and feasible initial evaluations of therapeutic agents, with subsequent in vivo validation in PDX models biorxiv.org. Fulvestrant-resistant sublines, derived from models like MCF-7, have been instrumental in exploring the efficacy of triple combination therapies, such as Fulvestrant combined with a CDK4/6 inhibitor and an AKT inhibitor, providing crucial translational insights for patients progressing on dual therapies nih.gov. The continued expansion and characterization of these patient-derived platforms are essential for identifying novel resistance pathways and validating new therapeutic strategies.

Development of Novel Preclinical Platforms for High-Throughput Screening of SERDs and Combination Therapies

The need for more effective selective estrogen receptor degraders (SERDs) and optimized combination therapies necessitates the development of novel preclinical high-throughput screening platforms. Patient-derived xenograft (PDX) and organoid (PDxO) models have emerged as critical tools for high-throughput drug screening, offering a more physiologically relevant environment than traditional cell lines biorxiv.org.

The landscape of SERD development is rapidly evolving, with several next-generation oral SERDs showing promise by demonstrating improved pharmacokinetic profiles and bioavailability compared to Fulvestrant. Compounds such as AZD9833 (Camizestrant), OP-1250, and Rintodestrant (G1T48) are currently undergoing assessment, often in combination with CDK4/6 inhibitors and other targeted agents, to overcome resistance and enhance efficacy nih.govmdpi.comnih.gov. Beyond traditional SERDs, novel classes of ER degraders are being developed, including Proteolysis-Targeting Chimeras (PROTACs) like ARV-471 and AC0682, and Selective Estrogen Receptor Covalent Antagonists (SERCAs) such as H3B-5942. These agents represent promising avenues to circumvent the limitations of first-generation SERDs like Fulvestrant nih.govmdpi.comfrontiersin.org.

Innovative technological platforms are also contributing to high-throughput screening efforts. Single-molecule tracking (SMT) platforms are being developed to investigate protein dynamics and drug interactions at a high spatiotemporal resolution within live cells. This technology allows for the characterization of ER modulators, including SERMs and SERDs, and the precise measurement of their effects on ER dynamics, providing insights into their mechanism of action and potential for efficacy elifesciences.org. Furthermore, microfluidics combined with Surface-Enhanced Raman Spectroscopy (SERS) are being explored for high-throughput screening and monitoring ERα degradation in three-dimensional spheroid models. These advanced platforms better reflect the complex tissue architecture and cell-to-cell interactions, making them valuable tools for predicting in vivo drug responses and accelerating the discovery of new SERDs and effective combination therapies acs.org.

Deeper Understanding of Epigenetic Regulation in Fulvestrant Responsiveness and Resistance

Epigenetic mechanisms, including DNA methylation, RNA methylation, histone modifications, and non-coding RNAs, are increasingly recognized as critical regulators of gene expression in cancer development and play a significant role in determining responsiveness and acquired resistance to Fulvestrant. A deeper understanding of these processes is essential for overcoming therapeutic limitations mdpi.comfrontiersin.org.

Research indicates that components of chromatin remodeling complexes, such as ARID1A (a subunit of the BAF complex), mediate therapeutic response to ER antagonists. Loss-of-function mutations in ARID1A can enhance proliferative capacity, leading to resistance to Fulvestrant in ER-positive breast cancer cell lines. ARID1A physically associates with the ER and contributes to the repression of ER-dependent transcription, often through a FOXA1-dependent mechanism mdpi.com. Histone deacetylases (HDACs) are also implicated in epigenetic remodeling. Pharmacologically targeting HDACs that contribute to NuRD complex function may reverse de-differentiation and enhance ER expression, potentially expanding patient populations who could benefit from hormone therapy mdpi.com. The interplay between signaling pathways and epigenetic regulation is also crucial; for instance, PI3K inhibition can lead to a compensatory increase in ER-dependent transcription, while HDAC inhibition has been shown to decrease it. This suggests that dual PI3K/HDAC inhibitors, such as fimepinostat, could potentially overcome PI3K inhibitor resistance mdpi.com.

Specific epigenetic alterations have been linked to Fulvestrant resistance. Dysregulation of G protein-coupled estrogen receptor (GPER) and CDK6 expression has been associated with Fulvestrant resistance, potentially driven by modifications in DNA methylation and histone acetylation nih.gov. Additionally, unscheduled chromatin remodeling by the hSWI/SNF complex may contribute to aberrant gene expression observed in Fulvestrant-resistant cells nih.gov. Mutations in genes like KMT2C or FOXA1 have been correlated with shorter responses to aromatase inhibitors, making ER degraders like Fulvestrant a preferred option; however, ARID1A loss-of-function mutations are associated with broader SERD resistance frontiersin.org. Furthermore, tumors with high levels of KDM5B have been linked to shorter responses to endocrine treatment, suggesting that inhibitors of the KDM5 family could improve the efficacy of endocrine agents frontiersin.org. Future research must continue to elucidate how these diverse epigenetic events contribute to altered promoter methylation, histone modifications, and chromatin remodeling, ultimately driving acquired antiestrogen (B12405530) resistance aacrjournals.org.

常见问题

Q. What is the molecular mechanism of action of fulvestrant in hormone receptor-positive (HR+) breast cancer?

Fulvestrant functions as a selective estrogen receptor degrader (SERD), competitively binding to estrogen receptors (ER) with high affinity, inducing ER conformational changes that block dimerization, DNA binding, and transcriptional activity. This leads to accelerated ER degradation and inhibition of estrogen-dependent tumor growth. Preclinical studies highlight its lack of cross-resistance with tamoxifen due to its pure antagonism .

Methodological Insight: To validate mechanism-of-action hypotheses, researchers use ER degradation assays (e.g., Western blotting), transcriptional activity assays (e.g., luciferase reporters), and xenograft models to correlate ER suppression with tumor regression.

Q. What analytical methods are validated for quantifying fulvestrant purity in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) is the gold standard for fulvestrant quantification. A validated method employs a C18 column with a mobile phase of acetonitrile and water (70:30 v/v), UV detection at 280 nm, and a linearity range of 10–100 µg/mL. Column chromatography using petroleum ether/ethyl acetate or toluene/ethyl acetate mixtures ensures high purity (>99%) for preclinical studies .

Methodological Insight: Degradation studies under acidic/alkaline hydrolysis or oxidative stress (e.g., 30% H₂O₂) assess stability, with HPLC tracking degradation products.

Q. What is the clinical rationale for the 500 mg dose of fulvestrant in advanced breast cancer?

The CONFIRM trial established that fulvestrant 500 mg significantly improved progression-free survival (PFS) and overall survival (OS) versus 250 mg, without increased toxicity. Pharmacokinetic data showed sustained ER suppression at 500 mg, justifying its adoption as the standard dose .

Methodological Insight: Dose optimization studies often use phase II trials with pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with ER degradation rates.

Advanced Research Questions

Q. How can researchers design clinical trials to evaluate fulvestrant in combination with CDK4/6 inhibitors?

Phase III trials (e.g., MONALEESA-3, PALOMA-3) use randomized, double-blind designs comparing fulvestrant + CDK4/6 inhibitors (ribociclib, palbociclib) vs. fulvestrant + placebo. Key endpoints include PFS, OS, and clinical benefit rate (CBR). Stratification factors include prior endocrine therapy, metastatic site, and menopausal status. Subgroup analyses assess efficacy in first-line vs. later-line settings .

Methodological Insight: Adaptive trial designs allow for protocol amendments (e.g., adding biomarker analyses) based on interim results. Preclinical synergy studies (e.g., cell-cycle arrest assays) inform combination rationale.

Q. What statistical approaches address conflicting efficacy data in fulvestrant combination therapies across patient subgroups?

Meta-analyses (e.g., Wang et al., 2018) apply fixed-effect or random-effects models to pool hazard ratios (HRs) for PFS/OS. Heterogeneity is quantified using I² statistics, with sensitivity analyses excluding outliers. For subgroup contradictions, interaction tests evaluate treatment effects by variables like PIK3CA mutation status or prior therapy .

Methodological Insight: Machine learning models (e.g., Cox proportional hazards with regularization) identify predictive biomarkers from multi-omics datasets.

Q. How do resistance mechanisms to fulvestrant impact the development of next-generation SERDs?

Resistance mechanisms include ESR1 mutations (e.g., Y537S), ER-independent pathways (e.g., mTOR/PI3K activation), and altered ER-cofactor interactions. Preclinical models (e.g., CRISPR screens) identify resistance drivers, while phase Ib trials test novel SERDs (e.g., elacestrant) with PI3K/mTOR inhibitors in ESR1-mutated populations .

Methodological Insight: Patient-derived xenografts (PDXs) and circulating tumor DNA (ctDNA) analysis track clonal evolution during treatment.

Q. What methodologies optimize toxicity monitoring in fulvestrant combination trials?

Toxicity is graded using CTCAE v5.0, with emphasis on CDK4/6 inhibitor-related neutropenia and fulvestrant injection-site reactions. Pharmacovigilance strategies include dose interruption/reduction protocols and real-world safety databases (e.g., WHO Vigibase). Bayesian hierarchical models predict severe adverse event risks in underrepresented subgroups .

Methodological Insight: PK/PD models correlate drug exposure (e.g., ribociclib trough levels) with neutrophil counts to individualize dosing.

Q. How can translational research improve fulvestrant’s efficacy in premenopausal women?

Ongoing trials combine fulvestrant with ovarian suppression (e.g., LHRH agonists) and CDK4/6 inhibitors. Biomarker studies assess ER/PR expression dynamics under ovarian suppression, while preclinical models evaluate ER degradation efficiency in low-estrogen environments .

Methodological Insight: Circulating estrogen levels are monitored via LC-MS/MS to ensure ovarian suppression adequacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,9R,11S,14S,15S)-15-methyl-9-[9-(4,4,5,5,5-pentafluoropentanesulfinyl)nonyl]tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-2(7),3,5-triene-5,14-diol
Reactant of Route 2
(1S,9R,11S,14S,15S)-15-methyl-9-[9-(4,4,5,5,5-pentafluoropentanesulfinyl)nonyl]tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-2(7),3,5-triene-5,14-diol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。